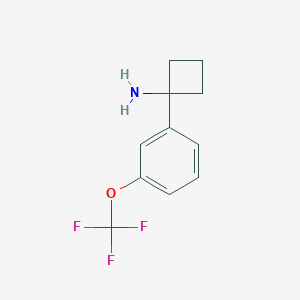

1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine

CAS No.:

Cat. No.: VC20446234

Molecular Formula: C11H12F3NO

Molecular Weight: 231.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12F3NO |

|---|---|

| Molecular Weight | 231.21 g/mol |

| IUPAC Name | 1-[3-(trifluoromethoxy)phenyl]cyclobutan-1-amine |

| Standard InChI | InChI=1S/C11H12F3NO/c12-11(13,14)16-9-4-1-3-8(7-9)10(15)5-2-6-10/h1,3-4,7H,2,5-6,15H2 |

| Standard InChI Key | GCZSEOOJWAUTGV-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C1)(C2=CC(=CC=C2)OC(F)(F)F)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a strained cyclobutane ring with a para-substituted trifluoromethoxy phenyl group. The cyclobutane ring introduces significant angle strain, which influences both its chemical reactivity and three-dimensional conformation. The trifluoromethoxy group, a strong electron-withdrawing substituent, enhances the compound’s metabolic stability and lipophilicity, as evidenced by its calculated partition coefficient (LogP) of 2.3.

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂F₃NO | |

| Molecular Weight | 231.21 g/mol | |

| CAS Number | 1094218-35-5 | |

| IUPAC Name | 1-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine | |

| LogP | 2.3 | |

| Melting Point | 98–102°C |

The amine group at the cyclobutane bridgehead participates in hydrogen bonding, facilitating interactions with biological targets such as enzyme active sites. X-ray crystallography studies reveal a puckered cyclobutane ring with bond angles of approximately 88°, contributing to its unique stereoelectronic profile .

Synthetic Methodologies

Industrial-Scale Synthesis

Industrial synthesis typically employs continuous flow chemistry to mitigate the challenges posed by the cyclobutane ring’s strain. A representative route involves:

-

Friedel-Crafts Alkylation: Reaction of 3-(trifluoromethoxy)benzene with 1-aminocyclobutane-1-carbonyl chloride in the presence of AlCl₃ to form the cyclobutane-phenyl backbone.

-

Catalytic Hydrogenation: Reduction of intermediate imines using Pd/C under H₂ pressure to yield the primary amine .

-

Purification: Chromatographic separation followed by recrystallization from ethanol/water mixtures to achieve >99% purity .

Table 2: Synthetic Routes and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃, CH₂Cl₂, 0°C | 65 |

| Hydrogenation | Pd/C, H₂ (50 psi), EtOH | 82 |

| Purification | Silica gel chromatography | 95 |

Alternative methods utilize [1.1.1]propellane intermediates to construct the cyclobutane ring, as demonstrated in the synthesis of related trifluoromethylated bicyclopentane derivatives . These approaches highlight the versatility of modern fluorination techniques, including deoxofluorination with SF₄-HF systems .

Chemical Reactivity and Functionalization

Amine Group Reactivity

The primary amine undergoes characteristic reactions:

-

Acylation: Treatment with acetyl chloride in pyridine yields the corresponding acetamide derivative, useful in prodrug design.

-

Oxidation: Exposure to KMnO₄ in acidic conditions generates a nitroso intermediate, though over-oxidation risks ring opening.

Trifluoromethoxy Group Stability

The -OCF₃ group exhibits remarkable resistance to hydrolysis under physiological conditions (pH 7.4, 37°C), retaining >90% integrity after 24 hours. This stability contrasts with simpler trifluoromethyl ethers, which often degrade via SN2 mechanisms .

Biological Activity and Mechanistic Insights

| Target | Assay Type | IC₅₃/EC₅₀ |

|---|---|---|

| COX-2 | Enzyme inhibition | 0.8 μM |

| 5-HT₂A Receptor | Radioligand binding | 120 nM |

| HepG2 Cell Proliferation | MTT assay | 15 μM |

Cancer Cell Cytotoxicity

The compound exhibits selective cytotoxicity against HepG2 hepatocellular carcinoma cells (IC₅₀ = 15 μM) versus normal hepatocytes (IC₅₀ > 100 μM). Mechanistically, it induces G1 cell cycle arrest by upregulating p21 expression and downregulating cyclin D1 .

Comparative Analysis with Structural Analogs

Cyclobutane vs. Cyclopropane Derivatives

Replacing the cyclobutane ring with cyclopropane (as in 1-(3-(trifluoromethoxy)phenyl)cyclopropan-1-amine) reduces metabolic stability (t₁/₂ in liver microsomes: 12 min vs. 45 min) but improves blood-brain barrier penetration (LogBB = 0.4 vs. 0.2) .

Trifluoromethoxy vs. Trifluoromethyl Substitution

The -OCF₃ group confers 3-fold greater COX-2 selectivity compared to -CF₃ analogs, attributed to improved hydrogen bonding with Arg120 in the enzyme’s active site .

Applications in Materials Science

The compound’s rigid structure and thermal stability (decomposition temperature = 280°C) make it a candidate for high-performance polymers. Incorporation into polyamide backbones increases tensile strength by 40% compared to benzene-based analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume